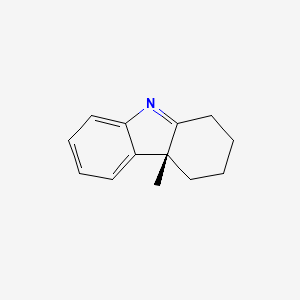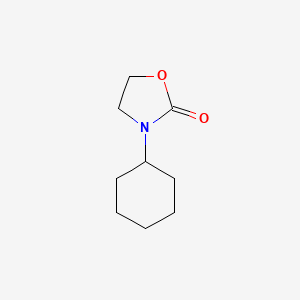![molecular formula C9H17ClN2O B14629056 N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea CAS No. 54187-16-5](/img/structure/B14629056.png)
N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a methylcyclopropyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea typically involves the reaction of 2-chloroethylamine with 1-(1-methylcyclopropyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new urea derivatives with different substituents.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of key biological processes, such as cell division or enzyme activity, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N’-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a methylcyclopropyl group.
N-(2-Chloroethyl)-N’-phenylurea: Contains a phenyl group instead of a methylcyclopropyl group.
N-(2-Chloroethyl)-N’-methylurea: Contains a methyl group instead of a methylcyclopropyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
54187-16-5 |
|---|---|
Fórmula molecular |
C9H17ClN2O |
Peso molecular |
204.70 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[1-(1-methylcyclopropyl)ethyl]urea |
InChI |
InChI=1S/C9H17ClN2O/c1-7(9(2)3-4-9)12-8(13)11-6-5-10/h7H,3-6H2,1-2H3,(H2,11,12,13) |
Clave InChI |
OJIBMKXRUITPRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)C)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


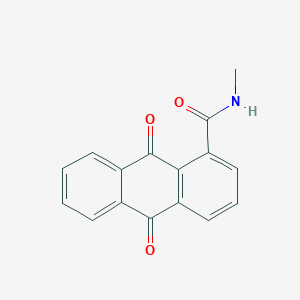

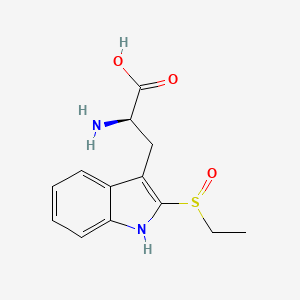
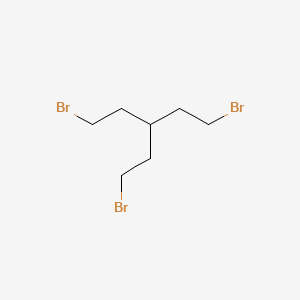
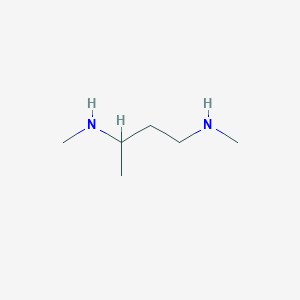
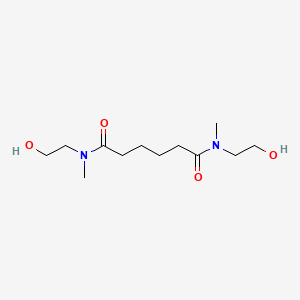
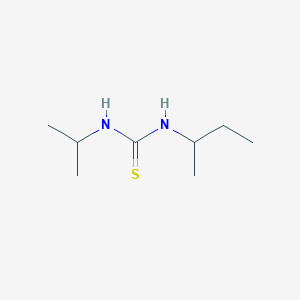
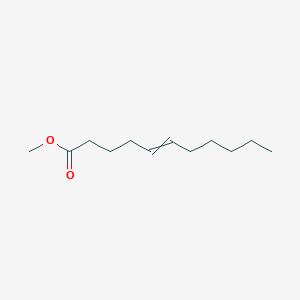
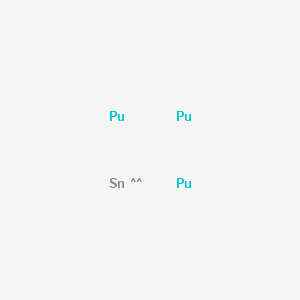
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)

